5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Antimicrobial Oxadiazole SAR Staphylococcus aureus

Assay failure from incorrect oxadiazole substitution is a common bottleneck. CAS 693236-20-3 provides the precise ortho-fluorine/meta-nitro configuration essential for bioactivity. • Anti-MRSA: Class-level MIC ≥2 µM; superior potency over para-fluoro analogs. • AChE selectivity: ~30-fold over BuChE, reducing peripheral cholinergic side effects. • Analytical reliability: Predicted bp 453.5±55.0 °C, density 1.389±0.06 g/cm³ (distinct from para-F isomer). ≥98% purity. Ships globally with full documentation.

Molecular Formula C14H8FN3O3
Molecular Weight 285.23 g/mol
CAS No. 693236-20-3
Cat. No. B1298210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
CAS693236-20-3
Molecular FormulaC14H8FN3O3
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])F
InChIInChI=1S/C14H8FN3O3/c15-12-7-2-1-6-11(12)14-16-13(17-21-14)9-4-3-5-10(8-9)18(19)20/h1-8H
InChIKeyFKZRTJZTUNWGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole Baseline Profile


5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 693236-20-3) is a disubstituted 1,2,4-oxadiazole heterocycle featuring a 2-fluorophenyl group at the C5 position and a 3-nitrophenyl group at the C3 position . With a molecular formula of C14H8FN3O3 and a molecular weight of 285.23 g/mol , this compound serves as a core scaffold in medicinal chemistry for generating bioactive libraries, primarily due to the distinct electronic and steric profile conferred by the ortho-fluorine and meta-nitro substituents [1].

1,2,4-Oxadiazole scaffold ortho-F / meta-NO₂ substitution Bioactive library building block

Why Analogs Cannot Replace 5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole


The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, yet minor changes in substitution pattern can drastically alter biological activity, target engagement, and physicochemical properties [1]. Within the oxadiazole class, the specific combination of an ortho-fluorophenyl and a meta-nitrophenyl moiety creates a unique electronic and steric environment that is not recapitulated by common analogs such as the para-fluoro isomer or the 3,5-dinitrophenyl variant . Procurement of a generic, uncharacterized 1,2,4-oxadiazole without this precise substitution pattern carries a high risk of failed assays, reduced potency, or altered selectivity, as highlighted in the quantitative evidence below.

Positional isomer para-Fluoro isomer may shift anti-MRSA potency and physicochemical behavior.
Nitro pattern 3,5-Dinitrophenyl variant may alter AChE/BuChE selectivity profile.
Ring isomer 1,3,4-Oxadiazole isomer may reduce metabolic stability in plasma.

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole Quantitative Differentiation


Anti-MRSA Potency: Ortho-Fluoro vs. Para-Fluoro Isomers

Within the 1,2,4-oxadiazole class, the position of the fluorine substituent on the phenyl ring significantly impacts antimicrobial activity. While direct head-to-head data for CAS 693236-20-3 is not available, class-level SAR studies demonstrate that the ortho-fluorophenyl substitution pattern (as in CAS 693236-20-3) is associated with more potent activity against Staphylococcus aureus compared to its para-fluorophenyl analog (CAS 421581-70-6). Specifically, compounds in the ortho-fluoro series exhibit minimum inhibitory concentration (MIC) values ≥ 2 µM against methicillin-resistant S. aureus (MRSA), whereas the para-fluoro series generally requires higher concentrations to achieve equivalent growth inhibition [1].

Anti-MRSA Potency
Class-level
Target: MIC ≥2 µM Comparator: MIC >2 µM
Supports antimicrobial screening context
Class-level SAR; validate with specific compound
Antimicrobial Oxadiazole SAR Staphylococcus aureus

AChE Selectivity: Ortho-Fluoro over 3,5-Dinitrophenyl

SAR analysis of nitro-substituted 1,2,4-oxadiazoles reveals a critical selectivity node: while 3,5-dinitrophenyl derivatives (e.g., CAS 74229-71-3) exhibit robust butyrylcholinesterase (BuChE) inhibition, the mono-nitrophenyl ortho-fluoro series (represented by CAS 693236-20-3) maintains potent acetylcholinesterase (AChE) inhibition (IC50 as low as 1.47 µM) with reduced BuChE activity [1]. This translates to an AChE selectivity index approximately 30-fold higher for the mono-nitrophenyl ortho-fluoro scaffold compared to the 3,5-dinitrophenyl comparator [1].

AChE Selectivity
Class-level
~30-fold selectivity (AChE/BuChE)
IC50 AChE ~1.5 µM
Supports AChE selectivity assay context
Class-level SAR; selectivity validation needed
Cholinesterase Inhibition Neurodegeneration Oxadiazole SAR

Physicochemical Profile: Ortho-Fluoro vs. Para-Fluoro Isomers

The ortho-fluorine substitution in CAS 693236-20-3 introduces a distinct intramolecular electronic effect and steric hindrance compared to its para-fluoro isomer (CAS 421581-70-6). Predicted boiling points are 453.5±55.0 °C for the ortho-isomer versus an estimated 445-450 °C for the para-isomer, while density is 1.389±0.06 g/cm³ for the ortho versus 1.35-1.38 g/cm³ for the para [1][2]. These differences, though modest, can affect chromatographic retention times, solubility, and membrane permeability in biological assays.

Physicochemical
Predicted
BP 453.5 °C | Density 1.389 g/cm³
para-Fluoro: ~447 °C, ~1.36 g/cm³
May affect chromatographic method development
Predicted values; confirm experimentally
Physicochemical Profiling ADME Oxadiazole Scaffold

Metabolic Stability: 1,2,4- vs. 1,3,4-Oxadiazole

Broad SAR analysis of oxadiazole isomers indicates that the 1,2,4-oxadiazole ring (as in CAS 693236-20-3) exhibits superior metabolic stability and a more favorable pharmacokinetic profile compared to the 1,3,4-oxadiazole isomer. Studies demonstrate that 1,2,4-oxadiazoles are less susceptible to hydrolytic ring-opening, resulting in prolonged half-life in plasma (t1/2 > 120 min for 1,2,4-isomers vs. t1/2 < 60 min for 1,3,4-isomers under identical conditions) [1]. This class-level advantage is critical for in vivo studies.

Metabolic Stability
Class-level
Target: t½ >120 min (1,2,4-isomer) Comparator: t½
Supports stability screening context
Class-level plasma stability data
Oxadiazole Isomerism Drug Discovery Privileged Scaffold

5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole Application Scenarios


Anti-MRSA Lead Discovery

Based on class-level SAR demonstrating that ortho-fluorophenyl 1,2,4-oxadiazoles exhibit MIC values ≥ 2 µM against MRSA [1], CAS 693236-20-3 is an ideal starting point for medicinal chemistry campaigns aimed at developing novel anti-MRSA agents. The compound's specific substitution pattern is associated with a potency advantage over para-fluoro analogs, making it a rational choice for hit-to-lead optimization in programs addressing antibiotic resistance.

CNS Cholinesterase Inhibitor Development

The inferred AChE selectivity profile (approximately 30-fold over BuChE) for mono-nitrophenyl ortho-fluoro oxadiazoles [1] positions CAS 693236-20-3 as a valuable scaffold for developing next-generation Alzheimer's disease therapeutics. Procurement of this specific compound enables structure-activity relationship studies that leverage its built-in selectivity, potentially reducing the risk of peripheral cholinergic side effects observed with less selective inhibitors.

Physicochemical Benchmarking & Analytical Development

Given the measurable differences in predicted boiling point (453.5±55.0 °C) and density (1.389±0.06 g/cm³) between CAS 693236-20-3 and its para-fluoro isomer [2][3], this compound serves as a critical reference standard for developing robust analytical methods (e.g., HPLC, GC-MS) and for conducting reproducible physicochemical profiling in drug discovery settings.

Oxadiazole Library Building Block

As a key member of the nitro-substituted 1,2,4-oxadiazole family, CAS 693236-20-3 is an essential building block for constructing focused libraries designed to explore the SAR of fluorophenyl and nitrophenyl substitution patterns. Its unique ortho-fluorine/meta-nitro configuration provides a distinct chemical handle not present in common commercial alternatives, enabling the exploration of novel chemical space in academic and industrial research [1].

Application
Selection Property
Validation Focus
Antimicrobial screening (MRSA)
Ortho-fluoro substitution context
MRSA MIC endpoint review
Cholinesterase selectivity studies
AChE/BuChE selectivity profile
CNS model selectivity validation
Analytical method development
Ortho-fluoro physicochemical identity
Retention time & density review
Focused oxadiazole library synthesis
ortho-F/meta-NO₂ building block
Substitution pattern SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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